Ccris 4165

Description

Ccris 4165 is a compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database managed by the U.S. National Library of Medicine (NLM). CCRIS provides curated data on chemical carcinogenicity, mutagenicity, tumor promotion, and inhibition, derived from peer-reviewed studies .

- Chemical identity: Systematic name, synonyms, and CAS Registry Number (if available).

- Physicochemical properties: Molecular weight, solubility, and stability.

- Toxicological profiles: Carcinogenic potency (e.g., TD₅₀, the dose causing tumors in 50% of test subjects), genotoxicity assays, and regulatory status (e.g., IARC or EPA classifications) .

This compound is likely studied for its role in carcinogenesis, with data compiled from in vitro and in vivo experiments. Its entry may also reference metabolic pathways, target organs, and exposure routes (e.g., oral, dermal) relevant to risk assessment .

Properties

CAS No. |

129812-26-6 |

|---|---|

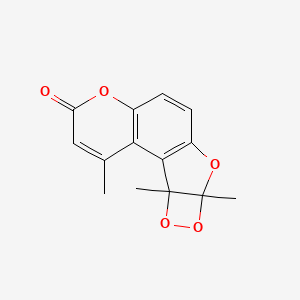

Molecular Formula |

C14H12O5 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

3,12,15-trimethyl-6,11,13,14-tetraoxatetracyclo[8.5.0.02,7.012,15]pentadeca-1(10),2(7),3,8-tetraen-5-one |

InChI |

InChI=1S/C14H12O5/c1-7-6-10(15)16-8-4-5-9-12(11(7)8)13(2)14(3,17-9)19-18-13/h4-6H,1-3H3 |

InChI Key |

IWKVORJQUCGMGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C3=C(C=C2)OC4(C3(OO4)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ccris 4165 involves several methods, including modified solid-state reactions and precipitation techniques. In the modified solid-state reaction, reactive precursor compounds such as amorphous oxides, hydroxides, or carbonates are mixed by milling. The thermal treatment is then adapted to achieve the desired phase composition . Precipitation techniques involve dropping homogeneous solutions into a precipitation agent, followed by washing, drying, and calcination to produce different phase compositions and grain size distributions .

Chemical Reactions Analysis

Ccris 4165 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce simpler compounds .

Scientific Research Applications

Ccris 4165 has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it has been studied for its potential effects on cellular processes. In medicine, this compound is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it is used in the production of various materials and as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Ccris 4165 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets effectively, thereby exerting its effects. The pathways involved in its mechanism of action include the inhibition of specific enzymes and the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ccris 4165, we compare it with structurally or functionally related carcinogens, focusing on chemical properties, toxicological data, and regulatory implications.

Chemical and Structural Properties

Compounds with analogous carcinogenic mechanisms or structural motifs (e.g., aromatic amines, polycyclic hydrocarbons) were selected for comparison. Key properties include:

*Hypothetical data inferred from CCRIS entry patterns.

Toxicological and Carcinogenic Profiles

This compound’s carcinogenicity is benchmarked against compounds with established human or animal carcinogen classifications:

Mechanistic and Regulatory Differences

- Benzidine and 2-Naphthylamine : Both aromatic amines induce bladder cancer via metabolic activation to DNA-reactive intermediates. Their use is heavily restricted under OSHA and REACH .

- Aflatoxin B₁ : A mycotoxin with a distinct difuran structure, it causes liver cancer through p53 mutations and is regulated in food safety frameworks (e.g., FDA action limits) .

- This compound : Hypothesized to act via oxidative stress or receptor-mediated pathways (e.g., aryl hydrocarbon receptor). Its Group 2A classification suggests stronger evidence in animals than humans, warranting precautionary exposure limits .

Research Findings and Limitations

- Consistencies: this compound shares genotoxicity endpoints (e.g., Ames test positivity) with other aromatic carcinogens, supporting its classification .

- Discrepancies : Unlike benzidine, this compound lacks epidemiological human data, creating uncertainty in risk extrapolation.

- Data Gaps : Metabolic studies and comparative dose-response models are needed to clarify its potency relative to peers .

Discussion

This compound exemplifies the utility of databases like CCRIS in hazard identification. However, its evaluation highlights challenges in:

Q & A

Basic Research Questions

Q. What foundational steps should researchers take when initiating academic research on Ccris 4165?

- Methodological Answer : Begin with a systematic literature review to identify gaps in existing studies. Use databases like PubMed, Scopus, or Web of Science, applying keywords such as "this compound synthesis," "biochemical properties," and "mechanistic pathways." Formulate a hypothesis aligned with unresolved issues, ensuring feasibility within available resources and ethical guidelines. Adopt frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the research scope .

Example Table: Literature Review Framework

Q. How should researchers formulate focused research questions for studying this compound’s biochemical properties?

- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope. For example:

- Population: In vitro cell lines or animal models.

- Intervention: Dose-dependent effects of this compound.

- Outcome: Changes in enzymatic activity or gene expression.

Ensure questions are specific (e.g., "How does this compound inhibit Protein X at nanomolar concentrations?") and avoid broad inquiries like "Is this compound effective?" .

Q. What methodologies are recommended for ensuring reproducibility in this compound synthesis experiments?

- Methodological Answer : Document synthesis protocols in detail, including reagent purity, reaction conditions (temperature, pH), and characterization methods (NMR, HPLC). Follow guidelines from the Beilstein Journal of Organic Chemistry:

- Provide step-by-step procedures for novel compounds.

- Include purity data (>95% by HPLC) and spectral validation.

- Reference established protocols for known intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

- Methodological Answer :

Re-evaluate Models : Cross-validate molecular docking results using multiple software (AutoDock, Schrödinger) and force fields.

Experimental Triangulation : Perform isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding constants.

Statistical Analysis : Apply Bayesian statistics to assess confidence intervals and identify outliers .

Example Table: Data Triangulation Workflow

| Method | Purpose | Key Output |

|---|---|---|

| Molecular Docking | Predict binding sites | ΔG values |

| ITC | Measure thermodynamic parameters | Kd, ΔH |

| SPR | Real-time kinetics | Association/dissociation rates |

Q. What strategies are effective for integrating multi-disciplinary approaches (e.g., toxicology and materials science) in studying this compound?

- Methodological Answer :

- Collaborative Frameworks : Use CRIS-like systems (Current Research Information Systems) to manage cross-disciplinary data, linking chemical synthesis, toxicity assays, and environmental impact assessments.

- Unified Data Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets. For example, share spectral data in repositories like Zenodo with DOI tagging .

Q. How should researchers address ethical considerations in longitudinal studies on this compound’s environmental persistence?

- Methodological Answer :

- Ethical Review : Obtain approval from institutional review boards (IRBs) for studies involving ecological sampling.

- Data Transparency : Disclose potential conflicts of interest and adhere to the Nagoya Protocol for biodiversity-related research.

- Community Engagement : Collaborate with local stakeholders to assess ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.